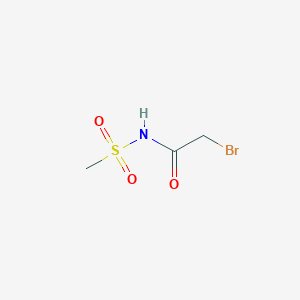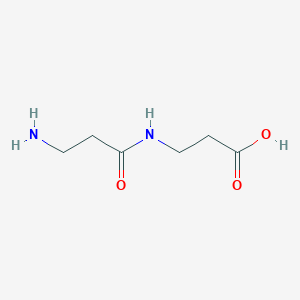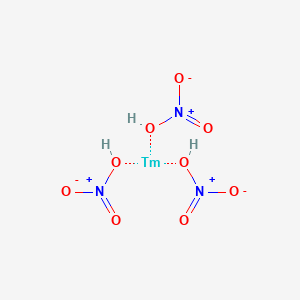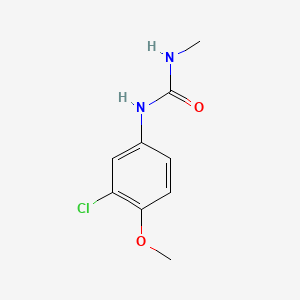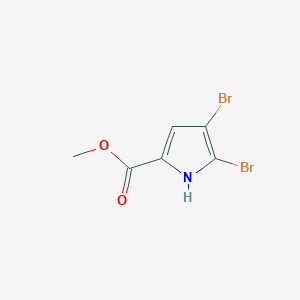
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H5Br2NO2 . It is used as a chemical reagent in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring in this compound is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a carboxylate ester group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.92 g/mol . It has a melting point range of 163 to 165 °C .Scientific Research Applications
1. Cross-Coupling Reactions
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is utilized in cross-coupling reactions. A study demonstrated its use in sequential Suzuki cross-coupling reactions, leading to the successful synthesis of di- and triaryl-substituted pyrroles (Schröter & Bach, 2007).
2. Synthesis of α-Aminopyrrole Derivatives
This compound is instrumental in synthesizing methyl 5-aminopyrrole-3-carboxylates. The process involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation," demonstrating the compound's versatility in complex organic syntheses (Galenko et al., 2019).
3. Marine Natural Products
In marine biology, this compound is identified in various marine sponges. It is one of several dibromopyrrole alkaloids isolated from the sponge Acanthostylotella sp., emphasizing its natural occurrence and potential biological significance (Ebada et al., 2009).
4. Spiroheterocyclization Applications
The compound is used in spiroheterocyclization reactions, leading to the formation of various heterocyclic compounds. This process is crucial for creating structurally diverse molecules with potential pharmacological applications [(Silaichev et al., 2012)](https://consensus.app/papers/spiroheterocyclization-methyl-silaichev/4742727df497564abe70306d0401903a/?utm_source=chatgpt).
5. Study of Bromination Reactions
Research has focused on the bromination of pyrrole derivatives, including this compound. These studies provide insights into the mechanisms and efficiency of bromination processes, which are crucial in organic synthesis (Anderson & Lee, 1965).
6. Development of Antimicrobial Agents
This compound derivatives have been synthesized and evaluated for their antimicrobial properties. This research suggests its potential utility in developing new antimicrobial agents (Hublikar et al., 2019).
7. Application in Relay Catalysis
The compound has been used in one-pot synthesis methods involving relay catalytic cascade reactions, exemplifying its role in efficient and innovative synthetic strategies (Galenko et al., 2015).
8. Infrared Spectroscopic Studies
It has been the subject of infrared spectroscopic and theoretical studies, providing valuable data on its molecular structure and stability (Dubis & Grabowski, 2001).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
coli DNA gyrase , suggesting that methyl 4,5-dibromo-1H-pyrrole-2-carboxylate may have similar targets.
Mode of Action
It’s known that the ester group in this compound can undergo hydrolysis in the presence of water or acids. This breaks the bond between the carbonyl carbon and the oxygen atom, forming 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.
Result of Action
Similar compounds have shown antibacterial action, particularly against gram-negative organisms .
properties
IUPAC Name |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWCRSAYRXYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314746 | |
| Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-16-6 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 288036 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 937-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



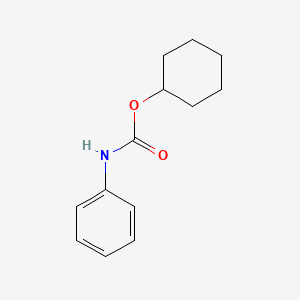

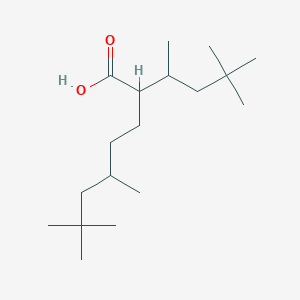
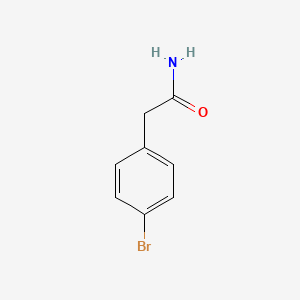
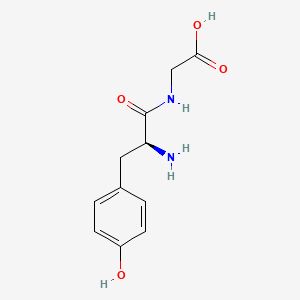

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
